molecular formula C11H17NO B8644635 2-(4-Methoxy-2,5-dimethyl-phenyl)-ethylamine

2-(4-Methoxy-2,5-dimethyl-phenyl)-ethylamine

Cat. No.: B8644635
M. Wt: 179.26 g/mol
InChI Key: YZPKNWYCFSKKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxy-2,5-dimethyl-phenyl)-ethylamine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(4-methoxy-2,5-dimethylphenyl)ethanamine

InChI

InChI=1S/C11H17NO/c1-8-7-11(13-3)9(2)6-10(8)4-5-12/h6-7H,4-5,12H2,1-3H3

InChI Key

YZPKNWYCFSKKOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (4-methoxy-2,5-dimethyl-phenyl)-acetonitrile (200 mg, 1.14 mmol) and Raney® nickel (50 mg) in 2M methanolic ammonia (10 mL) was stirred under 60 psi of hydrogen gas at room temperature for 18 hours. Tlc analysis showed that not all of the starting material had been consumed and so further Raney® nickel (50 mg) in 2M methanolic ammonia (10 mL) was added. The reaction mixture was stirred under 60 psi of hydrogen gas for an additional 18 hours at room temperature and was then filtered through Arbocel®. The filtrate was concentrated in vacuo and the residue was purified by column chromatography on silica gel, eluting with dichloromethane:methanol:0.88 ammonia, 100:0:0 to 90:10:1 to afford the title product as a pale brown solid in 38% yield, 98 mg. 1H NMR (400 MHz, CDCl3) δ: 6.87 (1H, s), 6.68 (1H, s), 3.77 (3H, s), 2.80 (2H, m), 2.69 (2H, m), 2.28 (3H, s), 2.10 (3H, s) ppm; LRMS APCI m/z 180 [M+H]+
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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